molecular formula C17H16O4 B3086960 (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid CAS No. 1169848-08-1

(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid

Cat. No.: B3086960
CAS No.: 1169848-08-1
M. Wt: 284.31 g/mol
InChI Key: UTQNQGGKUKJZSV-ZHACJKMWSA-N
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Description

(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid is a synthetic cinnamic acid derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of (2E)-3-arylacrylic acids and their derivatives, which are frequently investigated as novel anti-inflammatory agents. Researchers value this chemical scaffold for its potential to inhibit key inflammatory pathways. Specifically, closely related compounds have demonstrated superior inhibitory activity against fMLP-stimulated superoxide formation in neutrophils, a key process in acute inflammation, outperforming even established controls like trifluoperazine . The mechanism of action for this family of compounds appears to be distinct from other agents, as they may not function primarily as cAMP-elevating agents but are suggested to exert their effects by inhibiting the increase in intracellular calcium (Ca²⁺), thereby modulating calcium-mediated signaling events in cells . This acrylic acid is strictly for professional research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage it as a key intermediate in organic synthesis or as a pharmacological tool for probing inflammatory processes and calcium signaling mechanisms.

Properties

IUPAC Name

(E)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-15-9-5-8-14(10-11-16(18)19)17(15)21-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQNQGGKUKJZSV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Esterification and Functional Group Transformations

The carboxylic acid group undergoes esterification under standard conditions. For example:

  • Methyl ester formation : Reacting with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

  • Ethyl ester formation : Treatment with ethanol and catalytic HCl produces the ethyl ester.

Table 1: Esterification Reactions

ReactantConditionsProductYieldSource
(2E)-3-[2-(Benzyloxy)...CH₃OH, H₂SO₄, reflux, 6hMethyl ester85%
(2E)-3-[2-(Benzyloxy)...C₂H₅OH, HCl, 80°C, 4hEthyl ester78%

Hydrogenation and Deprotection

The benzyloxy group is susceptible to catalytic hydrogenation:

  • Pd/C-mediated deprotection : In ethanol under H₂ (1 atm), the benzyloxy group is cleaved to yield 3-hydroxy-2-methoxyphenyl derivatives .

Key Reaction Pathway:

 2E 3 2 Benzyloxy H2,EtOHPd C 2E 3 2 Hydroxy 3 methoxyphenyl acrylic acid\text{ 2E 3 2 Benzyloxy }\xrightarrow[\text{H}_2,\text{EtOH}]{\text{Pd C}}\text{ 2E 3 2 Hydroxy 3 methoxyphenyl acrylic acid}

Conditions :

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Temperature: 25°C

  • Time: 12h

  • Yield: 92%

Decarboxylation Reactions

The acrylic acid moiety participates in decarboxylative halogenation under radical conditions:

  • Halodecarboxylation : Reacts with BrCCl₃ or CCl₄ in the presence of light to form 3-[2-(benzyloxy)-3-methoxyphenyl]propene derivatives .

Mechanism Highlights:

  • Radical initiation : Hypohalites (e.g., BrCCl₃) generate acyloxy radicals.

  • CO₂ elimination : Forms a benzyl radical intermediate.

  • Halogen abstraction : Yields the alkene-halide product .

Wittig-Horner and Alkylation Reactions

The compound serves as a precursor in Wittig-Horner reactions :

  • Phosphonate formation : Reacts with triethyl phosphite to generate diethyl [[2-(benzyloxy)phenyl]methyl]phosphonate, enabling alkene synthesis .

Table 2: Wittig-Horner Reaction Data

SubstrateReagentProductYieldSource
(2E)-3-[2-(Benzyloxy)...(EtO)₃P, K₂CO₃, DMF, 80°C[[2-(Benzyloxy)phenyl]methyl]phosphonate76%

Nucleophilic Substitution

The methoxy group can undergo substitution under alkaline conditions:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields phenolic derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) to form ethoxy variants .

Biological Activity and Interaction Studies

While not a direct chemical reaction, the compound’s bioactivity is linked to its structural features:

  • Anti-inflammatory action : Inhibits COX-2 via hydrogen bonding with the methoxy group.

  • Antioxidant activity : Scavenges ROS through the conjugated π-system of the acrylic acid .

Table 3: Reactivity Comparison with Analogues

CompoundDecarboxylation Rate (k, s⁻¹)Hydrogenation Yield
(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]0.1292%
(E)-3-(4-Hydroxyphenyl)acrylic acid0.0885%
(E)-3-(3-Methoxyphenyl)acrylic acid0.1088%

Data sourced from .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

  • Biological Activities : Preliminary studies indicate potential anti-inflammatory and antioxidant properties. Its structural features may allow it to interact with various biological targets, including enzymes involved in inflammatory pathways .

Medicine

  • Therapeutic Potential : Research is ongoing to explore its efficacy in treating conditions such as cancer and cardiovascular diseases. Interaction studies suggest that it may bind to specific receptors and enzymes, influencing their activity.

Industrial Applications

  • Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials that require specific chemical properties.

Case Study 1: Anti-inflammatory Activity

In vitro assays demonstrated that this compound exhibits dose-dependent effects on cell viability in inflammatory models. The compound was found to reduce the expression of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

Case Study 2: Cancer Cell Proliferation

Research involving cancer cell lines indicated that this compound could inhibit cell proliferation effectively. Computational models predicted its binding affinities with specific cancer-related proteins, providing insights into its mechanism against tumor growth .

Uniqueness

What distinguishes this compound is the combination of both benzyloxy and methoxy groups on a phenylacrylic backbone. This structural configuration may enhance solubility and bioactivity compared to simpler analogs like cinnamic acid.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins or enzymes. The acrylic acid moiety may also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituent Position Variations

The position of substituents significantly impacts physical and biological properties:

  • (E)-3-(2-(Benzyloxy)phenyl)acrylamide (Compound 33): Features a 2-benzyloxy group without a methoxy substituent.
  • (E)-3-(4-(Benzyloxy)-3-methoxyphenyl)acrylamide (Compound 36) : Differs by having a 4-benzyloxy group alongside the 3-methoxy group. Its lower melting point (109–111°C ) suggests reduced crystallinity compared to Compound 33, likely due to steric hindrance from the para-substituted benzyloxy group .

Key Insight : Ortho-substituted benzyloxy groups (2-position) may enhance thermal stability, while para-substitution (4-position) introduces steric effects that lower melting points.

Ester vs. Acid Derivatives

Esterification of the carboxylic acid group alters solubility and bioactivity:

  • Methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate (Compound 4) : This methyl ester derivative (C₁₈H₁₈O₄) exhibits 72.5% inhibition of K562 leukemia cells at 50 μM, attributed to increased lipophilicity enhancing cellular uptake .
  • (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid: The free carboxylic acid form may have lower membrane permeability but serves as a prodrug, requiring enzymatic hydrolysis for activation.

Key Insight : Ester derivatives generally show higher cytotoxicity due to improved bioavailability, while the acid form may require metabolic activation.

Substitution with Alternative Groups

  • (E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Replacing the benzyloxy group with a 4-methoxy substituent (C₁₁H₁₂O₄) reduces lipophilicity. This compound exhibits antioxidant activity via radical scavenging, absent in benzyloxy-protected analogs, highlighting the role of free phenolic hydroxyls in redox modulation .
  • (E)-3-(3-Methoxyphenyl)acrylic acid (1f) : Lacking a benzyloxy group, this derivative shows >99% conversion in enzymatic decarboxylation reactions, indicating higher reactivity compared to bulkier analogs .

Key Insight : Methoxy groups enhance electron-donating effects, promoting antioxidant activity, whereas benzyloxy groups prioritize lipophilicity for cytotoxic applications.

Biological Activity

(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid is a phenylacrylic acid derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzyloxy group : Enhances lipophilicity and may influence binding to biological targets.
  • Methoxy group : Modulates reactivity and biological activity.
  • Acrylic acid moiety : Contributes to the compound's interactions with biological molecules.

1. Anti-Inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation.

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is believed to stem from its ability to scavenge free radicals and enhance cellular antioxidant defenses.

3. Anticancer Potential

Research indicates that this compound may have anticancer effects. In cell line studies, it has demonstrated dose-dependent inhibition of cancer cell proliferation, suggesting potential as a therapeutic agent in oncology.

The mechanism of action involves several pathways:

  • Binding Affinity : The structural features of the compound enhance its binding affinity to specific enzymes and receptors involved in inflammatory responses and cancer progression.
  • Metabolic Pathways : The compound undergoes metabolic transformations mediated by enzymes, leading to various metabolites that may exert biological effects.

Comparative Analysis

To better understand the uniqueness and effectiveness of this compound, comparisons with similar compounds are essential:

Compound NameStructural FeaturesBiological Activity
(2E)-3-[2-(Benzyloxy)phenyl]acrylic acidLacks methoxy groupReduced reactivity
(2E)-3-[3-methoxyphenyl]acrylic acidLacks benzyloxy groupAltered binding properties
(2E)-3-[2-(Benzyloxy)-4-methoxyphenyl]acrylic acidMethoxy group in different positionPotentially different reactivity

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : Research demonstrated that the compound inhibited cell viability in various cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells.
  • Animal Models : Preliminary animal studies have suggested that administration of this compound leads to reduced tumor growth and improved survival rates in models of cancer.

Q & A

Advanced Research Question

  • Docking studies : Use AutoDock Vina to predict binding to antioxidant enzymes (e.g., NADPH oxidase) or pro-inflammatory targets (e.g., COX-2). The methoxy and benzyloxy groups show hydrophobic interactions in silico .
  • Molecular dynamics (MD) : Simulate stability in lipid bilayers to assess membrane permeability. For example, derivatives with longer alkyl chains exhibit enhanced diffusion coefficients .

What spectroscopic techniques are critical for monitoring reaction progress and purity assessment?

Basic Research Question

  • HPLC-MS : Quantify intermediates and detect byproducts (e.g., column: C18, mobile phase: acetonitrile/0.1% formic acid) .
  • FT-IR : Track carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups during hydrolysis .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ for compound 7 : m/z 293.1024) .

What role does the benzyloxy group play in stabilizing the compound’s structure and bioactivity?

Advanced Research Question
The benzyloxy group:

  • Enhances lipophilicity : LogP increases by ~2 units compared to hydroxyl analogs, improving blood-brain barrier penetration .
  • Steric protection : Shields the phenolic oxygen from oxidation, as shown in accelerated stability tests (40°C/75% RH for 4 weeks) .
  • Crystallographic influence : Induces planar conformations via CH-π interactions (e.g., C–H···O bonds in compound 6 ) .

How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

Advanced Research Question

  • Flow chemistry : Continuous reactors minimize E/Z isomerization by controlling residence time .
  • Catalytic optimization : Use Pd/C or enzymes (e.g., lipases) for selective benzyl group removal without acrylate cleavage .
  • In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy ensure real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid
Reactant of Route 2
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(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid

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